4-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(4-methoxyphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-15-10-4-2-9(3-5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRBQFZEHSNBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, which is characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has attracted significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. The unique structural features of this compound, including the chloromethyl group and methoxyphenyl substituent, contribute to its reactivity and potential therapeutic applications.
The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions (Cu(I)). The introduction of the chloromethyl group is achieved through chloromethylation reactions, while the methoxyphenyl group is incorporated via electrophilic aromatic substitution reactions. The general reaction scheme can be summarized as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent. The following sections detail specific biological activities observed in research.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. For instance, derivatives of triazoles have shown effectiveness against a range of bacterial strains. A study reported that a related triazole compound with a chloromethyl substituent demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ceftriaxone .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Triazole Derivative | E. coli | 5 | 20 |
| Triazole Derivative | B. subtilis | 10 | 18 |
| Triazole Derivative | P. aeruginosa | 15 | 16 |
The mechanism of action for triazoles often involves interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, potentially inhibiting enzyme activity critical for bacterial survival. Additionally, the chloromethyl group can act as an alkylating agent, modifying biological molecules and affecting their function .
Case Studies
Several studies have specifically evaluated the biological activity of triazoles similar to this compound:
- Study by Muthal et al. (2010) : This study synthesized various substituted triazoles and assessed their antibacterial properties against multiple strains including Bacillus subtilis and Staphylococcus aureus. Results indicated that certain compounds exhibited zones of inhibition comparable to traditional antibiotics .
- Research on Antifungal Properties : Triazoles are also known for their antifungal activity. A study demonstrated that derivatives could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .
Scientific Research Applications
Antifungal Activity
The 1,2,3-triazole ring system is known for its antifungal properties. Research indicates that compounds containing triazole moieties exhibit significant antifungal activities against various pathogens, including Candida species. A study highlighted the synthesis of triazole derivatives, demonstrating that halogen-substituted triazoles, such as those with chlorine in the para position, showed enhanced antifungal profiles compared to non-substituted analogs . The incorporation of 4-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole into antifungal drug development could leverage these findings for improved therapeutic efficacy.
Antibacterial Properties
Triazoles have also been studied for their antibacterial potential. The compound's structure allows for interaction with bacterial enzymes and cell membranes, which can inhibit growth or kill bacteria. Recent studies have shown that modifications to the triazole ring can lead to compounds with potent antibacterial effects against resistant strains .
Anticancer Research
The unique properties of triazole derivatives have been explored in anticancer research. Compounds similar to this compound have been found to exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival and proliferation .
Pesticidal Activity
Triazoles are being investigated as potential pesticides due to their ability to disrupt fungal growth in crops. The chloromethyl group enhances the lipophilicity of the compound, potentially increasing its penetration into plant tissues and improving efficacy against fungal pathogens . Studies have demonstrated that triazole derivatives can effectively manage diseases in crops while minimizing harm to beneficial organisms.
Proton-Conducting Membranes
Research has indicated that triazoles can be utilized in developing proton-conducting membranes for fuel cells. The presence of the triazole ring enhances proton conductivity due to its ability to facilitate hydrogen bonding and ionic conduction . This application is particularly relevant in the context of renewable energy technologies.
Case Studies and Data Tables
Comparison with Similar Compounds
Substituent Variations at Position 1 (Aryl Group)
The aryl group at position 1 significantly influences electronic properties and biological activity. Key comparisons include:
Key Observations :
Substituent Variations at Position 4
The chloromethyl group at position 4 can be compared to other functional groups:
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely used and efficient method for synthesizing 4-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides high regioselectivity and yields.
- Preparation of Azide: The corresponding 4-methoxyaniline derivative is converted into the azide intermediate, typically via diazotization and subsequent azidation.
- Preparation of Alkyne: A chloromethyl-substituted alkyne is synthesized or procured to serve as the alkyne component.
- Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst (often CuI or CuSO4 with sodium ascorbate as a reducing agent) in aqueous or mixed solvents at ambient or slightly elevated temperatures.
- Product Formation: The reaction proceeds regioselectively to form the 1,4-disubstituted 1,2,3-triazole ring, yielding the target compound.
- High regioselectivity for 1,4-disubstitution.
- Mild reaction conditions, often in aqueous media.
- High yields and purity.
- Tolerance to various functional groups.
Representative Reaction Conditions:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | CuI or CuSO4 + sodium ascorbate |
| Solvent | THF/H2O mixture or MeCN/H2O |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 1–4 hours |
| Yield | 70–90% |
This method is supported by several studies demonstrating efficient synthesis of related 1,2,3-triazoles with methoxyphenyl substituents and chloromethyl groups.
Alternative Metal-Catalyzed Cycloadditions
While CuAAC is dominant, other metal catalysts have been explored:
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method yields 1,5-disubstituted triazoles rather than the 1,4-isomers produced by copper catalysis. It can be used when regioselectivity for the 1,5-position is desired, although less common for this compound.
Palladium-Catalyzed Cross-Coupling: After initial triazole formation, palladium-catalyzed Suzuki–Miyaura cross-coupling can modify the aryl substituents on the triazole ring, allowing for diversification of the compound.
Thermal Cycloaddition
Thermal azide-alkyne cycloaddition is a metal-free approach that can generate triazoles without catalysts. However, it typically results in mixtures of 1,4- and 1,5-disubstituted isomers and often requires higher temperatures, making it less selective and less efficient for preparing this compound specifically.
One-Pot and Multicomponent Strategies
Recent advances include one-pot protocols that combine multiple steps without isolating intermediates, improving efficiency and reducing waste. For example, starting from propargyl alcohol derivatives and organic azides, a one-pot deprotection and CuAAC reaction can yield functionalized triazoles including chloromethyl-substituted analogs.
Flow Chemistry and Microwave-Assisted Synthesis
Flow Chemistry: Continuous flow reactors with immobilized catalysts have been developed to enhance scalability and control over reaction parameters, improving yield and purity for triazole synthesis, including chloromethyl derivatives.
Microwave-Assisted Synthesis: Microwave irradiation accelerates the cycloaddition reaction, reducing reaction times significantly while maintaining high yields and selectivity.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Regioselectivity | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuI or CuSO4 + sodium ascorbate, RT-50 °C, aqueous media | 1,4-Disubstituted triazoles | 70–90% | High selectivity, mild conditions | Requires copper catalyst |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru catalysts, various solvents | 1,5-Disubstituted triazoles | Moderate | Alternative regioisomer | Less common for chloromethyl triazoles |
| Thermal Cycloaddition | Heat, no catalyst | Mixture of 1,4- and 1,5- | Variable | Metal-free | Low selectivity, harsh conditions |
| One-Pot Deprotection + CuAAC | KOH/hexanes deprotection + CuAAC | 1,4-Disubstituted | Moderate to Good | Efficient, reduces purification steps | Requires careful control of conditions |
| Flow Chemistry | Immobilized catalysts, continuous flow | High | High | Scalable, efficient | Requires specialized equipment |
| Microwave-Assisted Synthesis | Microwave irradiation + CuAAC | 1,4-Disubstituted | High | Rapid reaction times | Equipment needed |
Detailed Research Findings
Regioselectivity: CuAAC reliably produces 1,4-disubstituted triazoles such as this compound with high regioselectivity, confirmed by NMR and mass spectrometry analyses.
Yields and Purity: Yields typically range from 70% to 90%, with purity suitable for further biological or synthetic applications. Optimization of solvent systems and catalyst loading can improve outcomes.
Reaction Conditions: Aqueous or mixed solvent systems at mild temperatures favor efficient cycloaddition while maintaining functional group integrity, particularly important for the chloromethyl moiety.
Scalability: Flow chemistry and microwave-assisted methods enable scale-up without loss of efficiency or selectivity, facilitating industrial or large-scale laboratory synthesis.
Q & A
Q. What are the standard synthetic methodologies for preparing 4-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole?
Answer: The synthesis of triazole derivatives typically involves cycloaddition or condensation reactions. A general approach includes:
- Step 1: Reacting substituted hydrazides with aldehydes or ketones in polar solvents (e.g., DMSO or ethanol) under reflux conditions (18–24 hours) to form intermediates .
- Step 2: Purification via vacuum distillation and crystallization (e.g., water-ethanol mixtures), yielding products with moderate efficiency (e.g., 65% yield reported for similar triazoles) .
- Key Variables: Solvent choice (DMSO enhances reactivity but requires careful temperature control), stoichiometry of reactants, and reflux duration.
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?
Answer: Standard characterization methods include:
- Melting Point Analysis: To assess purity (e.g., 141–143°C for analogous triazoles) .
- Spectroscopy:
- 1H/13C NMR: Confirms substitution patterns (e.g., methoxyphenyl and chloromethyl groups).
- FT-IR: Identifies functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. What are the preliminary biological screening protocols for this compound?
Answer: Initial activity assessments involve:
- Antimicrobial Assays: Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi (e.g., E. coli, S. aureus).
- Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HeLa, HEK-293) to determine IC₅₀ values .
- Enzyme Inhibition: Screening against targets like carbonic anhydrase or kinases, using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthesis?
Answer:
- DFT Calculations: Used to model transition states, electron distribution (e.g., chloromethyl group’s electrophilicity), and reaction pathways. For example, HOMO-LUMO analysis can predict regioselectivity in triazole ring formation .
- Solvent Effects: COSMO-RS simulations optimize solvent selection by calculating solvation free energies .
- Data Integration: Pair computational results with experimental kinetics (e.g., reaction rates in ethanol vs. DMSO) to refine synthetic protocols .
Q. What crystallographic techniques resolve structural ambiguities in triazole derivatives?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Determines bond lengths, angles, and packing arrangements. For example, SCXRD of 4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione confirmed a planar triazole ring with a dihedral angle of 15.2° relative to the chlorophenyl group .
- Powder XRD: Assesses phase purity and crystallinity in bulk samples.
- Contradiction Resolution: Discrepancies between NMR and X-ray data (e.g., tautomerism) are resolved via temperature-dependent crystallography .
Q. How can contradictory biological activity data be analyzed methodologically?
Answer:
- Dose-Response Curves: Replicate assays across multiple concentrations to identify outliers or non-linear effects.
- Metabolite Profiling: LC-MS/MS detects degradation products that may influence activity .
- Target Specificity: Use knockout cell lines or competitive binding assays to confirm on-target vs. off-target effects (e.g., carbonic anhydrase isoforms ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
